molecular formula C9H15N3O2S B5292765 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole

1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole

Cat. No. B5292765
M. Wt: 229.30 g/mol
InChI Key: SZMRAHPLWMQIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, commonly known as EPSP, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is involved in the biosynthesis of aromatic amino acids in plants and bacteria. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of EPSP involves the inhibition of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, which is a key enzyme in the biosynthesis of aromatic amino acids. 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole catalyzes the conversion of shikimate-3-phosphate and phosphoenolpyruvate to 5-enolpyruvylshikimate-3-phosphate (EPSP), which is then converted to aromatic amino acids. EPSP binds to the active site of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole and inhibits its activity, thereby blocking the biosynthesis of aromatic amino acids.
Biochemical and Physiological Effects:
EPSP has been shown to have a range of biochemical and physiological effects. In plants, EPSP inhibition leads to the accumulation of shikimate and other metabolites, which can affect the growth and development of the plant. In bacteria, EPSP inhibition can lead to the accumulation of EPSP and other metabolites, which can affect cell growth and survival. EPSP has also been shown to have anti-inflammatory and anti-tumor properties in animal models.

Advantages and Limitations for Lab Experiments

EPSP has several advantages as a tool for scientific research. It is a potent and specific inhibitor of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, which makes it a valuable tool for studying the biosynthesis of aromatic amino acids. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, EPSP has some limitations as well. It is toxic to some organisms and can affect the growth and development of plants and bacteria. It is also not effective against all 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole enzymes, which limits its use in some applications.

Future Directions

EPSP has potential applications in various fields of research, including agriculture, microbiology, and biochemistry. Future research could focus on developing new EPSP inhibitors with improved specificity and potency. EPSP could also be used as a tool to study the biosynthesis of aromatic amino acids in other organisms, such as fungi and algae. Additionally, EPSP could be explored as a potential therapeutic agent for the treatment of inflammatory and neoplastic diseases in humans.

Synthesis Methods

The synthesis of EPSP involves the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified by column chromatography to obtain the final product. The synthesis process is relatively simple and can be carried out on a large scale.

Scientific Research Applications

EPSP has been widely used in scientific research as a tool to study the biosynthesis of aromatic amino acids in plants and bacteria. It is a potent inhibitor of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, which is a key enzyme in this pathway. By inhibiting 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, EPSP can block the biosynthesis of aromatic amino acids and thus affect the growth and development of plants and bacteria. This property has been exploited in various fields of research, including agriculture, microbiology, and biochemistry.

properties

IUPAC Name

1-ethyl-4-pyrrolidin-1-ylsulfonylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-2-11-8-9(7-10-11)15(13,14)12-5-3-4-6-12/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMRAHPLWMQIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826579
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole

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